2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)-
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Overview
Description
2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial applications. Its unique structure, which includes a pyrrolidinone ring and a hydroxy-phenylethyl group, contributes to its diverse chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- typically involves the reaction of pyrrolidinone derivatives with phenylethyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the product, with temperature and pressure being carefully controlled. The use of solid catalysts, such as magnesium silicate, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenylethyl group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidinone derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Pyrrolidinone: A basic five-membered lactam with diverse applications in organic synthesis and medicinal chemistry.
Pyrrolone: Another five-membered heterocycle with significant biological activities, including antimicrobial and anticancer properties.
N-Methyl-2-pyrrolidone: A solvent with wide industrial applications, known for its ability to dissolve a variety of compounds
Uniqueness: 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- stands out due to its unique combination of a pyrrolidinone ring and a hydroxy-phenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
22081-44-3 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-11(10-5-2-1-3-6-10)9-13-8-4-7-12(13)15/h1-3,5-6,11,14H,4,7-9H2 |
InChI Key |
TWCVYULRVFKQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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